Dehydroeffusol

Catalog No.
S578089
CAS No.
73166-28-6
M.F
C17H16O2
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroeffusol

CAS Number

73166-28-6

Product Name

Dehydroeffusol

IUPAC Name

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3

InChI Key

GEXAPRXWKRZPCK-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Ethenyl-9,10-dihydro-1-methyl-2,7-phenanthrenediol; NSC 371300;

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O

The exact mass of the compound Effusol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371300. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydroeffusol (strictly identified as CAS 137319-34-7, though frequently co-referenced in procurement with its saturated analog Effusol, CAS 73166-28-6) is a fully aromatized, naturally occurring phenanthrene (C17H14O2) primarily isolated from Juncus effusus. Unlike its more common 9,10-dihydrophenanthrene counterparts, Dehydroeffusol features a critical C9-C10 double bond that extends its π-conjugation across the entire tricyclic core [1]. This structural planarity dictates its unique UV absorption profile, photochemical reactivity, and highly specific biological binding affinities. In industrial and advanced laboratory settings, Dehydroeffusol is procured as a high-purity analytical standard and a specialized precursor for oncology and neuropharmacology research. Its established baseline properties include a strict requirement for low-temperature storage (e.g., -20°C as a powder) and controlled lighting during in vitro handling to prevent unintended photo-activation, making it a highly specific material rather than a generic phytochemical extract.

In procurement, Dehydroeffusol is frequently confused with its closely related analog, Effusol (CAS 73166-28-6). However, generic substitution between the two is scientifically invalid [1]. Effusol is a 9,10-dihydrophenanthrene, meaning it lacks the C9-C10 double bond present in Dehydroeffusol. This seemingly minor saturation breaks the fully conjugated π-system, altering the molecule's planarity, electron density, and target binding [2]. Mechanistically, this difference is absolute: while Dehydroeffusol actively induces metallothionein (MT) synthesis via adrenergic β receptors to chelate toxic zinc, Effusol completely fails to trigger this MT pathway [1]. Furthermore, the loss of the C9-C10 double bond in saturated analogs significantly decreases antiproliferative assay sensitivity[2]. Buyers must ensure they are procuring the fully unsaturated Dehydroeffusol to maintain assay reproducibility in MT-induction and ER-stress models.

Metallothionein (MT) Synthesis Induction: Absolute Mechanistic Divergence from Effusol

In comparative neurotoxicity models, Dehydroeffusol demonstrates a unique capacity to induce metallothionein (MT) synthesis via adrenergic β receptor activation, providing a critical mechanism for capturing toxic Zn2+ [1]. When dosed orally at 15 mg/kg, Dehydroeffusol significantly elevates MT immunostaining levels in the dentate gyrus. In stark contrast, identical dosing of the saturated analog Effusol yields zero increase in MT synthesis, as it relies entirely on a different, downstream ROS-reduction pathway [1]. This absolute mechanistic divergence means that any assay designed to measure MT-dependent neuroprotection will fail if Effusol is substituted for Dehydroeffusol.

Evidence DimensionMetallothionein (MT) Synthesis Induction
Target Compound DataDehydroeffusol (15 mg/kg): Significant elevation in MT immunostaining
Comparator Or BaselineEffusol (15 mg/kg): No elevation in MT synthesis
Quantified DifferenceAbsolute presence vs. absence of MT pathway activation
ConditionsIn vivo mouse model (oral dosing), evaluated via MT immunostaining in the dentate granule cell layer

Procurement must secure Dehydroeffusol for Alzheimer's and neurotoxicity models targeting MT-induction, as the dihydrophenanthrene analog is mechanistically inactive in this pathway.

C9-C10 Unsaturation Dependency for Maximum Antiproliferative Assay Sensitivity

The fully aromatic phenanthrene core of Dehydroeffusol is critical for its baseline cytotoxicity. Structure-activity relationship (SAR) studies comparing phenanthrene monomers isolate the C9-C10 double bond as a primary driver of efficacy [1]. Saturation of this bond—yielding the 9,10-dihydro analog Effusol—results in a quantifiable decrease in antiproliferative activity across human tumor cell lines[1]. Dehydroeffusol maintains lower IC50 values in specific gastric and cervical cancer models compared to its saturated counterparts, proving that the extended π-conjugation is necessary for optimal target engagement.

Evidence DimensionAntiproliferative Efficacy (IC50 / Assay Sensitivity)
Target Compound DataDehydroeffusol: High activity maintained by fully conjugated C9-C10 double bond
Comparator Or BaselineEffusol (Saturated analog): Decreased activity due to C9-C10 saturation
Quantified DifferenceQuantifiable loss of efficacy upon saturation of the phenanthrene core
ConditionsIn vitro human tumor cell line screening (e.g., HeLa, HT22, COLO)

Laboratories conducting high-throughput oncology screening must specify Dehydroeffusol to prevent the false negatives associated with the lower-activity saturated analogs.

Selective ER-Stress Pathway Activation in Gastric Cancer Models

Dehydroeffusol exhibits highly specific modulation of endoplasmic reticulum (ER) stress markers, a trait not broadly shared by crude Juncus extracts . It selectively upregulates the tumor-suppressive stress marker DDIT3 via ATF4 activation, while concurrently suppressing the cell survival marker GRP78 via ATF6 downregulation. Furthermore, it actively drives the MEKK4-MKK3/6-p38-DDIT3 signaling cascade while inhibiting ERK signaling . This dual-action pathway specificity makes Dehydroeffusol an indispensable precision tool for dissecting ER-stress mechanisms in SGC-7901 and AGS gastric cancer cell lines.

Evidence DimensionER Stress Marker Modulation
Target Compound DataDehydroeffusol: Upregulates DDIT3/ATF4; Downregulates GRP78/ATF6
Comparator Or BaselineGeneric phytochemical extracts: Non-specific or highly variable pathway activation
Quantified DifferencePrecise, dual-action modulation of specific ER stress transcription factors
ConditionsIn vitro SGC-7901 and AGS gastric cancer cell lines

Researchers require the purified Dehydroeffusol standard to achieve reproducible, targeted activation of the DDIT3/ATF4 axis without the confounding variables of crude mixtures.

Photochemical Reactivity and Handling Constraints

The extended conjugation of Dehydroeffusol's fully aromatic phenanthrene system imparts distinct photochemical properties compared to dihydrophenanthrenes. Studies demonstrate that Dehydroeffusol exhibits enhanced antimicrobial and cytotoxic activities when exposed to specific light wavelengths, acting as a phototoxin [1]. While this is advantageous for photodynamic research, it imposes strict handling and processability constraints for standard in vitro assays. Buyers and lab managers must ensure that Dehydroeffusol is stored in the dark (typically -20°C) and handled under controlled lighting to prevent premature photo-activation, a precaution less critical for non-conjugated analogs [1].

Evidence DimensionLight-Dependent Reactivity (Phototoxicity)
Target Compound DataDehydroeffusol: Enhanced reactivity and activation under light exposure
Comparator Or BaselineNon-conjugated or fully saturated baseline molecules: Lower photodynamic sensitivity
Quantified DifferenceSignificant increase in biological activity upon photon absorption
ConditionsIn vitro handling and antimicrobial assay environments under controlled vs. ambient light

Highlights a critical processability and handling requirement; procurement teams must ensure dark-storage compliance to maintain the chemical integrity of the standard.

Metallothionein-Targeted Neuropharmacology Models

Directly downstream of its unique ability to induce MT synthesis via adrenergic β receptors, Dehydroeffusol is the required standard for modeling zinc-chelation therapies in Alzheimer's disease research [1]. Its absolute mechanistic superiority over Effusol in this specific pathway makes it indispensable for in vivo studies measuring dentate gyrus neuroprotection against Aβ1-42 toxicity.

ER-Stress and Gastric Cancer Pathway Screening

Because Dehydroeffusol precisely upregulates DDIT3/ATF4 while downregulating GRP78, it is the optimal chemical probe for laboratories dissecting tumor-suppressive ER stress mechanisms. It provides a clean, reproducible baseline for testing novel anti-gastric cancer neovascularization therapeutics in SGC-7901 and AGS cell lines.

Photodynamic Therapy (PDT) Precursor Evaluation

Leveraging its fully conjugated phenanthrene core and documented phototoxicity, Dehydroeffusol serves as a valuable precursor and benchmark compound in the development of light-activated antimicrobial and antineoplastic agents [2]. Its distinct UV absorption profile requires controlled handling but offers high utility in specialized photodynamic screening workflows.

Structure-Activity Relationship (SAR) Benchmarking in Phenanthrenes

In medicinal chemistry workflows evaluating Juncaceae-derived compounds, Dehydroeffusol is the essential 'fully unsaturated' benchmark [3]. It is routinely procured alongside Effusol (the saturated analog) to quantify the exact contribution of the C9-C10 double bond to antiproliferative efficacy and target binding affinities.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

252.115029749 Da

Monoisotopic Mass

252.115029749 Da

Heavy Atom Count

19

UNII

S436Y000RU

Other CAS

73166-28-6

Wikipedia

2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-

Dates

Last modified: 08-15-2023

Gerardiins A-L and Structurally Related Phenanthrenes from the Halophyte Plant

Dóra Stefkó, Norbert Kúsz, Anita Barta, Zoltán Kele, László Bakacsy, Ágnes Szepesi, Csilla Fazakas, Imola Wilhelm, István A Krizbai, Judit Hohmann, Andrea Vasas
PMID: 33054206   DOI: 10.1021/acs.jnatprod.0c00631

Abstract

Species in the Juncaceae accumulate different types of secondary metabolites, among them phenanthrenes and 9,10-dihydrophenanthrenes in substantial amounts. These compounds have chemotaxonomic significance and also possess interesting pharmacological activities. The present study has focused on the isolation, structure determination, and pharmacological investigation of phenanthrenes from
. Twenty-six compounds, including 23 phenanthrenes, have been isolated from a methanol extract of this plant. Twelve compounds, the phenanthrenes gerardiins A-L (
-
), were obtained as new natural products. Eleven phenanthrenes [effusol (
), dehydroeffusol (
), effususin A (
), compressin A, 7-hydroxy-2-methoxy-1-methyl-5-vinyl-9,10-dihydrophenanthrene, juncusol, 2-hydroxy-7-hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene, 2,7-dihydroxy-5-formyl-1-methyl-9,10-dihydrophenanthrene, effususol A, 2,7-dihydroxy-5-hydroxymethyl-1-methyl-9,10-dihydrophenanthrene, and jinflexin C], 1-
-
-coumaroyl-3-
-feruloyl-glycerol, and the flavones apigenin and luteolin were isolated for the first time from this plant. The cytotoxicity of the 23 isolated phenanthrenes in both mouse (4T1) and human (MDA-MB-231) triple-negative breast cancer cells and in a nontumor (D3, human cerebral microvascular endothelial) cell line was tested using an MTT viability assay. The results obtained showed that the dimeric compounds gerardiins I (
), J (
), K (
), and L (
), derived biogenetically from effusol and dehydroeffusol, were cytotoxic to both tumor and nontumor cell lines, while the monomeric compounds exerted no or very low cytotoxicity. Impedance measurements were consistent with the results of the MTT assays performed.


Biocontrol activity of effusol from the extremophile plant, Juncus maritimus, against the wheat pathogen Zymoseptoria tritici

Ramla Sahli, Céline Rivière, Ali Siah, Abderrazak Smaoui, Jennifer Samaillie, Thierry Hennebelle, Vincent Roumy, Riadh Ksouri, Patrice Halama, Sevser Sahpaz
PMID: 28484977   DOI: 10.1007/s11356-017-9043-0

Abstract

Zymoseptoria tritici, responsible for Septoria tritici blotch, is the most important pathogen of wheat. The control of this parasite relies mainly on synthetic fungicides, but their use is increasingly controversial and searching for alternative management strategies is encouraged. In this context, the biocontrol potential of crude methanolic extracts of eight extremophile plant species from Tunisia, including three xerophytes and five halophytes, against Z. tritici was assessed. Only the extract of Juncus maritimus rhizomes showed significant in vitro antifungal activity. In extremophile plants, the production of secondary metabolites is often influenced by abiotic conditions. Thus, we collected several samples of J. maritimus rhizomes at different vegetative stages, at different periods, and from different substrates to compare their antifungal activities. Our results suggest that the plant environment, especially the substrate of the soil, should be taken into account to identify great sources of natural antifungal products. From the most active sample, a 9,10-dehydrophenanthrene derivative, effusol, absent from other J. maritimus rhizomes extracts, was purified. This product showed a strong antifungal activity against the pathogen, with a minimal inhibitory concentration of 19 μg mL
and an half-maximal inhibitory concentration of 9.98 μg mL
. This phenanthrene derivative could be a promising biocontrol molecule against Z. tritici.


Antiproliferative Phenanthrenes from

Csaba Bús, Norbert Kúsz, Annamária Kincses, Nikoletta Szemerédi, Gabriella Spengler, László Bakacsy, Dragica Purger, Róbert Berkecz, Judit Hohmann, Attila Hunyadi, Andrea Vasas
PMID: 33348712   DOI: 10.3390/molecules25245983

Abstract

The occurrence of phenanthrenes is limited in nature, with such compounds identified only in some plant families. Phenanthrenes were described to have a wide range of pharmacological activities, and numerous research programs have targeted semisynthetic derivatives of the phenanthrene skeleton. The aims of this study were the phytochemical investigation of
, focusing on the isolation of phenanthrenes, and the preparation of semisynthetic derivatives of the isolated compounds. From the methanolic extract of
, three phenanthrenes (juncusol, effusol, and 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene) were isolated. Juncusol and effusol were transformed by hypervalent iodine(III) reagent, using a diversity-oriented approach. Four racemic semisynthetic compounds possessing an alkyl-substituted
-quinol ring (
-
) were produced. Isolation and purification of the compounds were carried out by different chromatographic techniques, and their structures were elucidated by means of 1D and 2D NMR, and HRMS spectroscopic methods. The isolated secondary metabolites and their semisynthetic analogues were tested on seven human tumor cell lines (A2780, A2780cis, KCR, MCF-7, HeLa, HTB-26, and T47D) and on one normal cell line (MRC-5), using the MTT assay. The effusol derivative
, substituted with two methoxy groups, showed promising antiproliferative activity on MCF-7, T47D, and A2780 cell lines with IC
values of 5.8, 7.0, and 8.6 µM, respectively.


CA1 LTP Attenuated by Corticosterone is Canceled by Effusol via Rescuing Intracellular Zn

Haruna Tamano, Yuichi Sato, Mako Takiguchi, Taku Murakami, Toshiyuki Fukuda, Hirokazu Kawagishi, Miki Suzuki, Atsushi Takeda
PMID: 31147851   DOI: 10.1007/s10571-019-00693-5

Abstract

Exposure to corticosterone attenuates hippocampal CA1 long-term potentiation (LTP) via intracellular Zn
dysregulation. Here we report that effusol, a phenanthrene isolated from Chinese medicine Juncus effusus, rescues CA1 LTP attenuated by corticosterone. In vivo microdialysis experiment indicated that both increases in extracellular glutamate induced under perfusion with corticosterone and high K
are suppressed in the hippocampus by co-perfusion with effusol. Because corticosterone and high K
also increase extracellular Zn
level, followed by intracellular Zn
dysregulation, the effect of effusol on both the increases was examined in brain slice experiments. Effusol did not suppress increase in extracellular Zn
in the hippocampal CA1 of brain slices bathed in corticosterone, but suppressed increase in intracellular Zn
, which may be linked with suppressing the increase in extracellular glutamate in vivo. In vivo CA1 LTP was attenuated under perfusion with corticosterone prior to LTP induction, while the attenuation was rescued by co-perfusion with effusol, suggesting that the rescuing effect of effusol is due to suppressing the increase in intracellular Zn
in CA1 pyramidal cells. The present study indicates that CA1 LTP attenuated by corticosterone is canceled by effusol, which rescues intracellular Zn
dysregulation via suppressing extracellular glutamate accumulation. It is likely that effusol defends the hippocampal function against stress-induced cognitive decline.


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